2-Chloro-5-(1-chloroethyl)thiophene
CAS No.:
Cat. No.: VC17787554
Molecular Formula: C6H6Cl2S
Molecular Weight: 181.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H6Cl2S |
|---|---|
| Molecular Weight | 181.08 g/mol |
| IUPAC Name | 2-chloro-5-(1-chloroethyl)thiophene |
| Standard InChI | InChI=1S/C6H6Cl2S/c1-4(7)5-2-3-6(8)9-5/h2-4H,1H3 |
| Standard InChI Key | ZXZAJCQGPFBGCD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=C(S1)Cl)Cl |
Introduction
Key Findings
2-Chloro-5-(1-chloroethyl)thiophene (CAS: 106341-45-1) is a chlorinated thiophene derivative with limited documented research. This compound features a thiophene ring substituted at the 2-position with chlorine and at the 5-position with a 1-chloroethyl group (-CHClCH₃). Its molecular formula is C₆H₆Cl₂S, with a molecular weight of 181.08 g/mol and a purity of ≥95% . While direct studies on this compound are scarce, insights can be drawn from structurally related chlorinated thiophenes and synthesis methodologies.
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a thiophene ring (a five-membered aromatic heterocycle containing sulfur) with two chlorine substituents:
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Position 2: Directly bonded chlorine atom.
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Position 5: 1-Chloroethyl group (-CHClCH₃), where chlorine is attached to the first carbon of the ethyl chain.
This arrangement creates a secondary chloride at the 1-chloroethyl group, influencing reactivity compared to primary chlorides (e.g., chloromethyl analogs) .
Table 1: Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₆Cl₂S | |
| Molecular Weight | 181.08 g/mol | |
| SMILES Notation | ClC1=CC=C(S1)C(Cl)C | - |
| Key Functional Groups | Aromatic thiophene, Cl, -CHClCH₃ | - |
Synthesis and Reaction Pathways
Chlorination of Hydroxyethyl Precursors
A route similar to the synthesis of 2-(chloromethyl)thiophene (CAS: 765-50-4) could be adapted :
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Start with 5-(1-hydroxyethyl)thiophene.
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Treat with a chlorinating agent (e.g., SOCl₂, PCl₅, or MsCl) in the presence of a base (e.g., diisopropylethylamine).
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Purify via solvent extraction or crystallization.
Example Reaction:
This method mirrors the mesylation-chlorination approach used for 2-(chloromethyl)thiophene, yielding a light brown oil with minimal purification .
Friedel-Crafts Alkylation
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Introduce the 1-chloroethyl group via electrophilic substitution on 2-chlorothiophene.
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Challenges include thiophene’s lower reactivity compared to benzene and potential side reactions.
Reaction Conditions and Yields
Data from related chlorothiophenes suggest:
Physicochemical Properties
Predicted Properties
While experimental data for 2-chloro-5-(1-chloroethyl)thiophene is limited, comparisons to similar compounds provide estimates:
Table 2: Comparative Physicochemical Data
Stability and Reactivity
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Thermal Stability: Likely stable at room temperature but may decompose at elevated temperatures.
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Reactivity:
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The secondary chloride in the 1-chloroethyl group may undergo elimination to form 5-vinyl-2-chlorothiophene under basic conditions.
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Nucleophilic substitution (e.g., with amines) is possible but less favored due to steric hindrance.
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